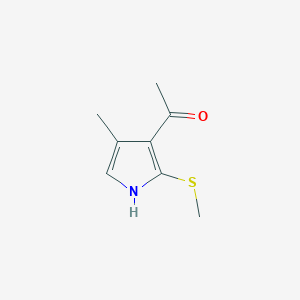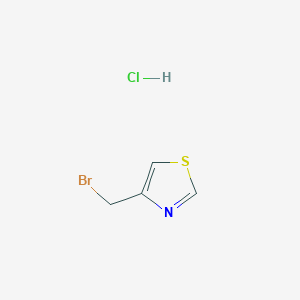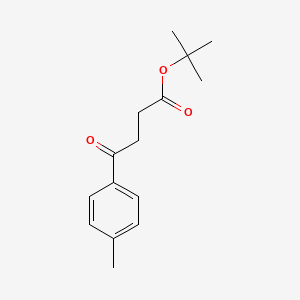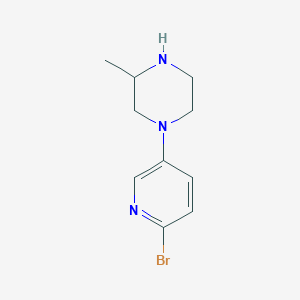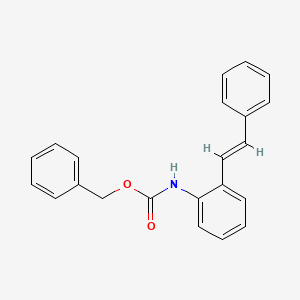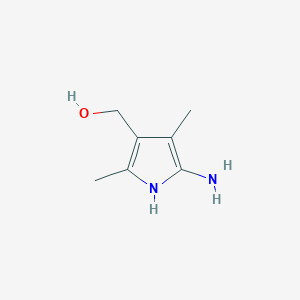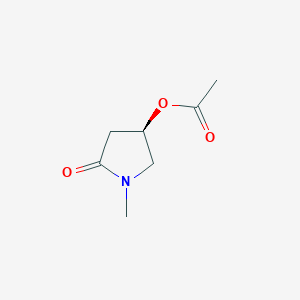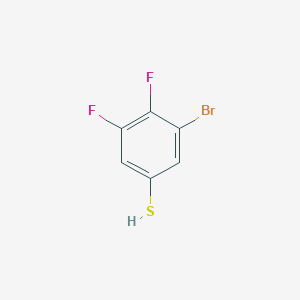![molecular formula C17H19NO2 B12860461 tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
tert-Butyl [1,1'-biphenyl]-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a biphenyl structure through a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, tert-butyl bis(4-bromophenyl)carbamate is reacted with (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . The reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of tert-butyl [1,1’-biphenyl]-4-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
Aplicaciones Científicas De Investigación
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl [1,1’-biphenyl]-4-ylcarbamate involves its interaction with molecular targets through its carbamate and biphenyl moieties. The carbamate group can form hydrogen bonds and interact with enzymes, while the biphenyl structure can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: This compound has a similar biphenyl structure but lacks the carbamate group.
tert-Butyl [1,1’-biphenyl]-4-ylamine: Similar structure with an amine group instead of a carbamate.
tert-Butyl [1,1’-biphenyl]-4-ylmethanol: Contains a hydroxyl group in place of the carbamate.
Uniqueness
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is unique due to its carbamate linkage, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
tert-butyl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
WGPNLOGKNLMCNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
